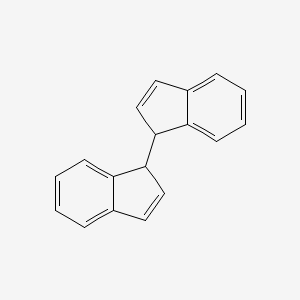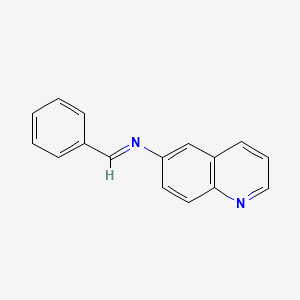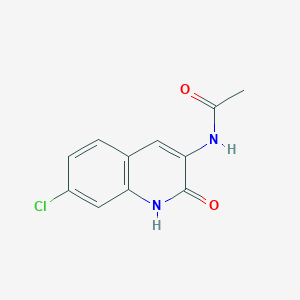
(4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine: is an organic compound with the molecular formula C14H22N2O It is characterized by the presence of a methoxypiperidine group attached to a phenylmethanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine typically involves the reaction of 4-methoxypiperidine with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine involves its interaction with specific molecular targets. The methoxypiperidine moiety can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(4-Methylpiperazin-1-yl)phenyl)methanamine
- (4-((4-Methoxypiperidin-1-yl)methyl)phenyl)methanamine
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxypiperidine group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Propiedades
Número CAS |
1096884-26-2 |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
[4-[(4-methoxypiperidin-1-yl)methyl]phenyl]methanamine |
InChI |
InChI=1S/C14H22N2O/c1-17-14-6-8-16(9-7-14)11-13-4-2-12(10-15)3-5-13/h2-5,14H,6-11,15H2,1H3 |
Clave InChI |
UEOBDBZCUXFHSY-UHFFFAOYSA-N |
SMILES canónico |
COC1CCN(CC1)CC2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(8-Bromoimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11875647.png)
![4-Chloro-3-cyclohexyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11875656.png)

![1'H-Spiro[morpholine-2,3'-quinoline]-2',3(4'H)-dione](/img/structure/B11875666.png)



![(3-(Ethoxycarbonyl)imidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11875696.png)
![6-Chloro-3-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B11875703.png)
![1-Methyl-spiro[3H-indole-3,2'-[2H]pyran]-2,6'(1H,3'H)-dione](/img/structure/B11875711.png)

